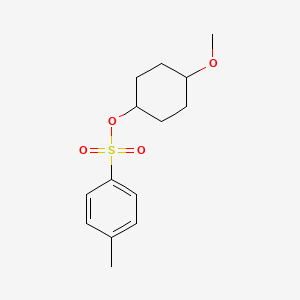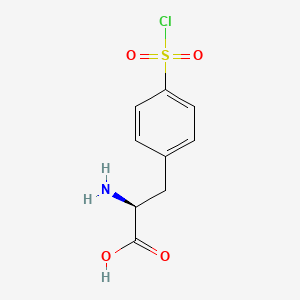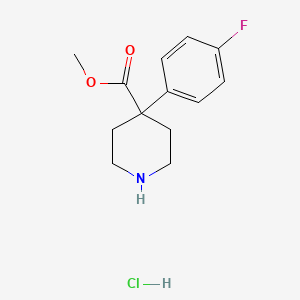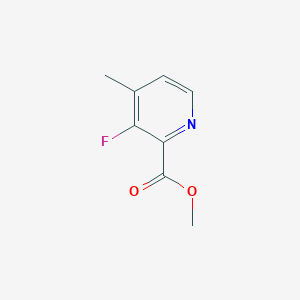
4-Methoxycyclohexyl tosylate, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxycyclohexyl tosylate, cis- is an organic compound with the molecular formula C14H20O4S. It is a tosylate ester derived from 4-methoxycyclohexanol. Tosylates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycyclohexyl tosylate, cis- typically involves the reaction of 4-methoxycyclohexanol with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the tosylate group .
Industrial Production Methods
Industrial production methods for tosylates generally follow similar principles but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycyclohexyl tosylate, cis- undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2): Due to the excellent leaving group properties of the tosylate, it readily participates in nucleophilic substitution reactions.
Elimination Reactions: Tosylates can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include alkyl halides, nitriles, or ethers.
Elimination Products: Alkenes are the primary products formed during elimination reactions.
Scientific Research Applications
4-Methoxycyclohexyl tosylate, cis- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Tosylates are used in the preparation of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxycyclohexyl tosylate, cis- primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexyl tosylate: Similar in structure but with a methyl group instead of a methoxy group.
2-Methoxycyclohexyl tosylate: Similar but with the methoxy group at a different position on the cyclohexane ring.
Uniqueness
4-Methoxycyclohexyl tosylate, cis- is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The cis- configuration also adds to its distinct properties compared to its trans- counterpart .
Properties
CAS No. |
111859-02-0 |
|---|---|
Molecular Formula |
C14H20O4S |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
(4-methoxycyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-4,9-10,12-13H,5-8H2,1-2H3 |
InChI Key |
MCKGEVKBOAALFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)

![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
![Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13468030.png)
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)

![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)

![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)
![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
